molecular formula C12H10N2S B1447561 4,6-Dimethyl-2-thien-2-ylnicotinonitrile CAS No. 1427460-28-3

4,6-Dimethyl-2-thien-2-ylnicotinonitrile

Cat. No. B1447561
M. Wt: 214.29 g/mol
InChI Key: HNTRSTAYUWTRPN-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-thien-2-ylnicotinonitrile, also known as DM-Nitrophen, is a novel compound that has gained significant attention in the scientific community. It has the molecular formula C12H10N2S and a molecular weight of 214.29 g/mol .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile consists of a pyridine ring (a six-membered ring with one nitrogen atom) attached to a thiophene ring (a five-membered ring with one sulfur atom). The pyridine ring has two methyl groups (CH3) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile are not explicitly mentioned in the available sources .

Scientific Research Applications

Health Implications and Structural Importance

4,4-Dimethyl phytosterols, structurally similar to 4,6-Dimethyl-2-thien-2-ylnicotinonitrile, demonstrate the critical role of methyl groups in the molecular recognition of bioactive compounds. Recent studies emphasize the health benefits of 4,4-dimethyl phytosterols, especially in disease prevention and their involvement in the endogenous cannabinoid system, underscoring the importance of understanding the structural and functional roles of methylated compounds (Zhang et al., 2019).

Membrane Interaction and Stability

Research has extensively studied the interaction of dimethyl sulphoxide, a compound sharing a dimethyl component with 4,6-Dimethyl-2-thien-2-ylnicotinonitrile, with biomembranes. The studies provide insight into how dimethyl components affect membrane stability and dynamics, crucial for understanding the biological activities and potential therapeutic applications of such compounds (Yu & Quinn, 1998).

Alternative Fuel Applications

Dimethyl-ether, structurally related to 4,6-Dimethyl-2-thien-2-ylnicotinonitrile, has been explored as an alternative to conventional diesel fuel. The studies highlight the superior atomization and vaporization characteristics of dimethyl compounds and their potential applications in improving fuel efficiency and reducing environmental impact (Park & Lee, 2014).

Potential in Eye Pathologies

Dimethyl fumarate, sharing the dimethyl moiety with 4,6-Dimethyl-2-thien-2-ylnicotinonitrile, unveils broad therapeutic applications, particularly in ophthalmological diseases. The research underlines the potential of dimethyl compounds in treating conditions characterized by inflammation and oxidative stress, providing a basis for exploring similar applications of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile (Manai, Govoni, & Amadio, 2022).

Therapeutic Agent and Drug Vehicle Applications

Dimethyl sulfoxide's multifaceted properties, such as being an inducer of cellular differentiation and a free radical scavenger, showcase the versatility of dimethyl compounds in various therapeutic and pharmaceutical contexts. These studies pave the way for investigating similar applications for 4,6-Dimethyl-2-thien-2-ylnicotinonitrile, considering its structural similarity (Hoang et al., 2021).

properties

IUPAC Name

4,6-dimethyl-2-thiophen-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-6-9(2)14-12(10(8)7-13)11-4-3-5-15-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTRSTAYUWTRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-thien-2-ylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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